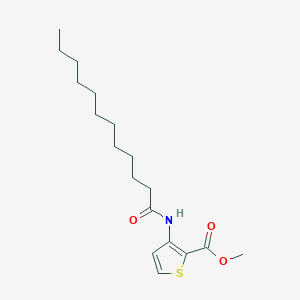
5-Bromo-6-chloropyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-chloropyridine-3,4-diamine: is a heterocyclic organic compound with the molecular formula C5H5BrClN3 It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one carbon atom in the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloropyridine-3,4-diamine typically involves the halogenation of pyridine derivatives followed by amination One common method involves the bromination and chlorination of pyridine to introduce the bromine and chlorine atoms at the desired positions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the selective introduction of functional groups. The final product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the amino groups may be oxidized to nitro groups under specific conditions.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
5-Bromo-6-chloropyridine-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 5-Bromo-6-chloropyridine-3,4-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and amino groups can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
- 5-Bromopyridine-3,4-diamine
- 6-Chloropyridine-3,4-diamine
- 5-Bromo-6-chloropyridine-2,3-diamine
Uniqueness
5-Bromo-6-chloropyridine-3,4-diamine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogen atoms with amino groups makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C5H5BrClN3 |
|---|---|
分子量 |
222.47 g/mol |
IUPAC名 |
5-bromo-6-chloropyridine-3,4-diamine |
InChI |
InChI=1S/C5H5BrClN3/c6-3-4(9)2(8)1-10-5(3)7/h1H,8H2,(H2,9,10) |
InChIキー |
LZSQAAXLKQDMCE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)Cl)Br)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B12468232.png)

![1,1'-Heptane-1,7-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B12468238.png)

![N-[1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B12468261.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12468275.png)
![N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12468278.png)
![1-(3-chloro-4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468279.png)
![4-methyl-N-[4-(phenylsulfamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468297.png)

![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468304.png)

![2-(3-Nitrophenyl)-2-oxoethyl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468312.png)
![9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12468325.png)
